6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-amino-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
UADCWOFBYKZFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in drug design.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, nitro derivatives, and fused ring systems.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 6-amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one exhibits significant anticancer properties. A study evaluated a series of benzimidazole derivatives, revealing that compounds containing this structure showed cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) analysis highlighted the importance of the chloro and amino substituents in enhancing biological activity .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the substituents on the benzimidazole ring were found to influence the antimicrobial efficacy significantly .
Biological Studies
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes related to cell proliferation and inflammation, thereby exerting its therapeutic effects. The presence of both an amino group and a chlorine atom on the benzimidazole ring contributes to its unique reactivity and biological activity .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how variations in chemical structure affect biological activity. For example, the introduction of different substituents on the benzimidazole core was systematically analyzed to determine their impact on cytotoxicity and antimicrobial activity .
Industrial Applications
Synthesis of Dyes and Pigments
this compound serves as an intermediate in the synthesis of various dyes and pigments due to its reactive functional groups. Its ability to participate in electrophilic substitution reactions enhances its utility in industrial chemistry .
Production of Other Chemicals
The compound is also utilized in the production of other industrial chemicals, where it acts as a precursor for synthesizing more complex organic molecules. Its versatility makes it valuable for developing new materials with specific properties .
Data Tables
Case Studies
-
Cytotoxicity Evaluation
A study involving a series of benzimidazole derivatives showed that modifications to this compound resulted in enhanced cytotoxicity against HCT-116 cells, with IC50 values ranging from 17 µM to 30 µM depending on the substituent . -
Antimicrobial Activity Assessment
Another research effort focused on synthesizing various derivatives of this compound, which were tested against multiple microbial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting potential for therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development. The compound’s effects on cellular processes, such as apoptosis and cell cycle regulation, are also being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoimidazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzoimidazolone Derivatives
Key Observations
Antitumor Activity: The 5-hydrosulfonyl analog () demonstrated potent antitumor activity (IC50 = 2.6 µM in HCC1937 cells), attributed to apoptosis induction via caspase-3 activation. In contrast, the chloro and amino groups in the target compound may modulate different pathways, such as kinase or PLD inhibition, though direct antitumor data are unavailable .
Enzyme Inhibition :
- Halogenated benzoimidazolones (e.g., 5-Br, 4-F) in showed isoform-specific PLD inhibition. For instance, 5-bromo derivatives exhibited PLD1 IC50 values as low as 0.1 µM, suggesting that halogen position critically influences selectivity. The 4-chloro substituent in the target compound may similarly enhance PLD1 affinity .
Structural Flexibility: Derivatives with bulky substituents (e.g., 1-isopropyl, 3-acyl groups in ) were synthesized to explore SAR. These modifications improved metabolic stability but reduced aqueous solubility compared to the smaller amino and chloro groups in the target compound .
Similarity to Known Compounds: lists 2-chloro-6-fluoro-1H-benzo[d]imidazole as a structural analog (82% similarity), highlighting that chloro/fluoro substitutions at positions 2 and 6 retain bioactivity. The target compound’s 4-chloro and 6-amino groups may offer unique hydrogen-bonding interactions with targets .
Research Implications and Gaps
- PLD/Kinase Inhibition: The target compound’s chloro and amino groups are consistent with PLD inhibitors (), but experimental validation is needed.
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to (e.g., nitro reduction, cyclization), though regioselective amination at position 6 requires optimization.
- Safety Profile : Chloro-substituted benzoimidazolones (e.g., 5,6-dichloro analog in ) are associated with toxicity risks, necessitating future toxicity assays for the target compound .
Biological Activity
6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one, a member of the benzimidazole family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
The molecular formula for this compound is C7H6ClN3O, with a molecular weight of 183.59 g/mol. The structure includes an amino group at the 6th position and a chlorine atom at the 4th position on the benzimidazole ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClN3O |
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by activating pro-apoptotic signals and inhibiting anti-apoptotic factors.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections.
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 value of approximately 25.72 ± 3.95 μM, indicating effective inhibition of cell growth.
- HeLa (Cervical Cancer) : Demonstrated significant growth inhibition with similar IC50 values.
Table 1 summarizes the cytotoxic effects observed in various studies:
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Staphylococcus aureus : MIC of 40 µg/mL.
- Escherichia coli : MIC of 200 µg/mL.
Table 2 details the antimicrobial efficacy:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 40 | 21 | |
| Bacillus subtilis | 300 | 12 | |
| Escherichia coli | 200 | 14 |
Case Studies
Several case studies have investigated the biological effects of this compound:
- In Vivo Tumor Growth Suppression : A study involving tumor-bearing mice showed significant suppression of tumor growth when treated with this compound, supporting its potential as an anticancer agent.
- Inflammatory Disease Models : The compound was evaluated in models of inflammation, demonstrating a reduction in inflammatory markers and symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
